molecular formula C10H20O B092844 2-Decen-1-ol CAS No. 18409-18-2

2-Decen-1-ol

Cat. No.: B092844
CAS No.: 18409-18-2
M. Wt: 156.26 g/mol
InChI Key: QOPYYRPCXHTOQZ-CMDGGOBGSA-N
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Description

, also known as 2-decen-1-ol or dec-2-enol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a citrus, fresh air, and rose taste.

Properties

IUPAC Name

(E)-dec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPYYRPCXHTOQZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016140
Record name (E)-2-Decenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18409-18-2, 22104-80-9
Record name trans-2-Decen-1-ol
Source CAS Common Chemistry
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Record name 2-Decenol, (2E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Decen-1-ol
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Record name (E)-2-Decenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-decenol
Source European Chemicals Agency (ECHA)
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Record name 2-decenol
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Record name 2-DECENOL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T46421D2F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-DECENOL
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Decen-1-ol acts as a semiochemical in plants. It is a volatile organic compound (VOC) released by plants as a defense mechanism in response to herbivore attacks. [] Research suggests that this compound can repel herbivores and attract the natural enemies of these herbivores, thus acting as an indirect defense mechanism. []

ANone: A variety of plants produce this compound, including:

  • Food Crops: Maize (Zea mays L.) [], Coriander (Coriandrum sativum) [, , , , ],
  • Trees: Oriental sweetgum (Liquidambar orientalis) [], Mulberry [], Albizia species []
  • Other Plants: Achyranthes aspera Linn. [], Fagonia longispina [], Retama raetam []

A: Research indicates that this compound, specifically the (E)-2-decenal isomer, plays a role in the complex aroma profile of coriander (Coriandrum sativum). [] It often co-elutes with other E-2-alkenals and E-2-alken-1-ols during Gas Chromatography-Olfactometry (GCO) analysis, leading to the perception of distinct "odour-clusters." []

A: Research shows this compound is present in the cephalic secretion of the solitary wasp Sceliphron caementarium. [] While its exact role in the wasp's biology requires further investigation, its presence hints at potential functions in communication, defense, or prey capture.

A: Yes, the concentration of this compound can vary significantly between different plant parts. For example, in coriander, (E)-2-decen-1-ol was found to be the most abundant compound in the essential oil extracted from leaves, making up 26.0% of the total identified compounds. []

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in various matrices. [, , , , , , ] This technique allows for the separation and identification of volatile compounds based on their retention time and mass spectra.

A: The molecular formula of this compound is C10H20O, and its molecular weight is 156.27 g/mol. []

A: Yes, research indicates that this compound is present in Fen-Daqu, a traditional Chinese liquor fermentation starter. [] Its presence suggests a potential role in the development of the characteristic aroma profile of the liquor.

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